3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
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Description
3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine is a useful research compound. Its molecular formula is C17H18BrFN2O4S and its molecular weight is 445.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
In the context of suzuki–miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura coupling reaction, which is a type of palladium-catalyzed cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
In the context of suzuki–miyaura coupling reactions, the result is the formation of a new carbon-carbon bond .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki–Miyaura coupling reaction is known for its mild and functional group tolerant reaction conditions . .
Biochemical Analysis
Biochemical Properties
It is known that bromo-fluoro compounds can participate in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that 3-Bromo-2-((1-((5-fluoro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine may interact with various enzymes, proteins, and other biomolecules in the context of these reactions .
Cellular Effects
Bromo-fluoro compounds are generally known to influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that bromo-fluoro compounds can undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl . This suggests that this compound may exert its effects at the molecular level through similar reactions .
Metabolic Pathways
It is known that bromo-fluoro compounds can participate in Suzuki–Miyaura coupling , suggesting that this compound may be involved in similar metabolic pathways .
Properties
IUPAC Name |
3-bromo-2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O4S/c1-24-15-5-4-12(19)11-16(15)26(22,23)21-9-6-13(7-10-21)25-17-14(18)3-2-8-20-17/h2-5,8,11,13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPWAGNGUROZCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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